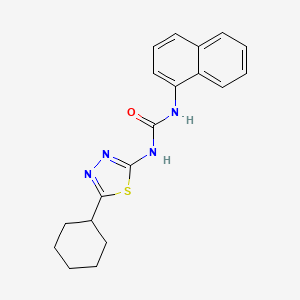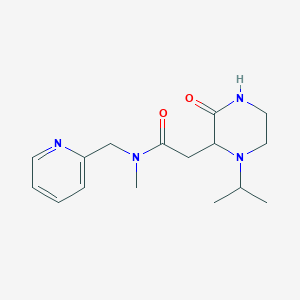
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N'-1-naphthylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N'-1-naphthylurea, also known as CTNU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CTNU is a derivative of thiadiazole, which is a heterocyclic compound containing a five-membered ring consisting of three carbon atoms, one nitrogen atom, and one sulfur atom.
Mécanisme D'action
The mechanism of action of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N'-1-naphthylurea is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N'-1-naphthylurea has been shown to induce apoptosis by inhibiting the Akt/mTOR signaling pathway. Inflammatory responses are triggered by the activation of certain enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N'-1-naphthylurea has been shown to inhibit the expression of COX-2 and iNOS, thereby reducing inflammation.
Biochemical and Physiological Effects
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N'-1-naphthylurea has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of pro-inflammatory cytokines, and the selective binding of metal ions. In cancer cells, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N'-1-naphthylurea induces apoptosis by activating caspase-3 and caspase-9. Inflammatory responses are triggered by the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N'-1-naphthylurea has been shown to inhibit the production of IL-1β and TNF-α, thereby reducing inflammation. The selective binding of metal ions by N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N'-1-naphthylurea results in a change in fluorescence intensity, which can be used for the detection of metal ions.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N'-1-naphthylurea in lab experiments include its high yield and purity, its potential applications in various fields, and its selective binding of metal ions. The limitations of using N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N'-1-naphthylurea in lab experiments include the lack of understanding of its mechanism of action and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are several future directions for the study of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N'-1-naphthylurea, including:
1. Further investigation of its mechanism of action in cancer cells and inflammatory responses.
2. Development of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N'-1-naphthylurea derivatives with improved anticancer and anti-inflammatory activities.
3. Investigation of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N'-1-naphthylurea as a potential fluorescent probe for the detection of metal ions in environmental and biological samples.
4. Study of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N'-1-naphthylurea as a potential chiral selector in chromatography.
5. Investigation of the safety and efficacy of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N'-1-naphthylurea in animal models and clinical trials.
Conclusion
In conclusion, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N'-1-naphthylurea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N'-1-naphthylurea has been synthesized using a suitable solvent and a catalyst, and has been extensively studied for its potential applications in medicinal chemistry, materials science, and analytical chemistry. N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N'-1-naphthylurea has been shown to induce apoptosis in cancer cells, inhibit pro-inflammatory cytokines, and selectively bind to metal ions. The future directions for the study of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N'-1-naphthylurea include further investigation of its mechanism of action, development of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N'-1-naphthylurea derivatives, investigation of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N'-1-naphthylurea as a potential fluorescent probe and chiral selector, and study of its safety and efficacy in animal models and clinical trials.
Méthodes De Synthèse
The synthesis of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N'-1-naphthylurea involves the reaction of 5-cyclohexyl-1,3,4-thiadiazol-2-amine and 1-naphthyl isocyanate in the presence of a suitable solvent and a catalyst. The reaction yields N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N'-1-naphthylurea as a white crystalline solid with a high yield and purity. The synthesis of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N'-1-naphthylurea has been optimized to produce large quantities of the compound for scientific research purposes.
Applications De Recherche Scientifique
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N'-1-naphthylurea has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N'-1-naphthylurea has been investigated as a potential anticancer agent, as it has been shown to induce apoptosis in cancer cells. N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N'-1-naphthylurea has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
In materials science, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N'-1-naphthylurea has been investigated for its potential use as a fluorescent probe for the detection of metal ions. N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N'-1-naphthylurea has been shown to selectively bind to certain metal ions, resulting in a change in fluorescence intensity. This property of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N'-1-naphthylurea makes it a useful tool for the detection of metal ions in various applications.
In analytical chemistry, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N'-1-naphthylurea has been investigated for its potential use as a chiral selector in chromatography. N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N'-1-naphthylurea has been shown to exhibit enantioselective recognition of certain chiral compounds, making it a useful tool for the separation and analysis of chiral compounds.
Propriétés
IUPAC Name |
1-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-naphthalen-1-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4OS/c24-18(20-16-12-6-10-13-7-4-5-11-15(13)16)21-19-23-22-17(25-19)14-8-2-1-3-9-14/h4-7,10-12,14H,1-3,8-9H2,(H2,20,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NARGQDWNXYTCKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(S2)NC(=O)NC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(2-methyl-1H-indol-3-yl)methylene]amino}-N-(2-methylphenyl)-3-thiophenecarboxamide](/img/structure/B6117463.png)
![1-({5-[(2,4-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-3-piperidinol](/img/structure/B6117469.png)


![N-(2-hydroxycyclohexyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B6117487.png)
![3-(3-chlorophenyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]-3-phenylpropanamide](/img/structure/B6117491.png)
![2-[(2-methyl-1-piperidinyl)carbonyl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B6117492.png)

![1-[5-(isopropylamino)-7,7-dimethyl-5,6,7,8-tetrahydro-2-quinazolinyl]-4-piperidinol](/img/structure/B6117505.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6117509.png)
![2,4-dichloro-5-[(cyclopropylamino)sulfonyl]-N-(3,4-dimethoxybenzyl)benzamide](/img/structure/B6117528.png)
![2-[4-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B6117529.png)
![2-[4-(5-chloro-2,3-dimethoxybenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6117541.png)
![5-[(4-cyclohexyl-1-piperazinyl)carbonyl]-1-(2-methoxybenzyl)-2-piperidinone](/img/structure/B6117555.png)